1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL is a chemical compound belonging to the phenothiazine class. Phenothiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of three chlorine atoms, one fluorine atom, and a hydroxyl group attached to the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL typically involves multi-step organic reactions. One common method is the chlorination and fluorination of phenothiazine derivatives. The process may involve:
Chlorination: Using reagents like chlorine gas or thionyl chloride under controlled conditions to introduce chlorine atoms.
Fluorination: Employing fluorinating agents such as elemental fluorine or hydrogen fluoride to add fluorine atoms.
Hydroxylation: Introducing the hydroxyl group through reactions with hydroxylating agents like hydrogen peroxide or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and fluorination processes, often conducted in specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents like potassium permanganate or chromium trioxide to form oxidized derivatives.
Reduction: Using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL involves its interaction with various molecular targets. In biological systems, it may:
Bind to enzymes: Inhibiting their activity and affecting metabolic pathways.
Interact with DNA: Potentially interfering with DNA replication and transcription processes.
Modulate receptors: Affecting neurotransmitter receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-10H-phenothiazine: A phenothiazine derivative with one chlorine atom.
10H-Phenothiazine, 2-(trifluoromethyl): Contains a trifluoromethyl group instead of chlorine and fluorine atoms.
3-Chloro-1-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-one: A phenothiazine derivative with a trifluoromethyl group and a propanone moiety.
Uniqueness
1,2,4-Trichloro-8-fluoro-10H-phenothiazin-3-OL is unique due to its specific combination of chlorine, fluorine, and hydroxyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90251-99-3 |
---|---|
Molecular Formula |
C12H5Cl3FNOS |
Molecular Weight |
336.6 g/mol |
IUPAC Name |
1,2,4-trichloro-8-fluoro-10H-phenothiazin-3-ol |
InChI |
InChI=1S/C12H5Cl3FNOS/c13-7-8(14)11(18)9(15)12-10(7)17-5-3-4(16)1-2-6(5)19-12/h1-3,17-18H |
InChI Key |
NWLCJVSUAGWBOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC3=C(S2)C(=C(C(=C3Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.